molecular formula C10H12ClI B1443003 4-Tert-butyl-1-chloro-2-iodobenzene CAS No. 1233062-20-8

4-Tert-butyl-1-chloro-2-iodobenzene

Cat. No.: B1443003
CAS No.: 1233062-20-8
M. Wt: 294.56 g/mol
InChI Key: CFMXITGBZNSYTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-butyl-1-chloro-2-iodobenzene is an organic compound with the molecular formula C10H12ClI. It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group, a chlorine atom, and an iodine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-1-chloro-2-iodobenzene typically involves the iodination of 4-tert-butyl-1-chlorobenzene. One common method is the Sandmeyer reaction, where 4-tert-butyl-1-chlorobenzene is treated with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product .

Mechanism of Action

The mechanism of action of 4-Tert-butyl-1-chloro-2-iodobenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the chlorine and iodine atoms. This activation facilitates electrophilic aromatic substitution reactions by making the ring more reactive towards electrophiles . In oxidation reactions, the iodine atom can form hypervalent iodine intermediates, which are highly reactive and can participate in various oxidative transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl-1-chloro-2-iodobenzene is unique due to the presence of both chlorine and iodine substituents on the benzene ring, which provides a combination of electronic and steric effects that influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

4-tert-butyl-1-chloro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClI/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMXITGBZNSYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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